![molecular formula C13H8ClN3OS B2929062 7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-54-3](/img/structure/B2929062.png)
7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one
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Description
Synthesis Analysis
The synthesis of similar compounds involves a nucleophilic substitution reaction . For instance, 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide was prepared by a nucleophilic substitution reaction involving 4,7-dichloroquinoline and thiosemicarbazide . The reactions were achieved in ethanol under reflux in an ultrasonic bath, for 30 min at 90°C .Scientific Research Applications
Synthesis and Anti-inflammatory Activity
The compound has been a focus in the synthesis of novel quinazolin-4-one derivatives with observed anti-inflammatory activity. A study by Ashok Kumar and C. S. Rajput (2009) detailed the synthesis of various quinazolin-4-one derivatives, including structures similar to 7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one, which exhibited varying degrees of anti-inflammatory activity in experimental models. These compounds were synthesized aiming to explore their potential as anti-inflammatory agents, showing promising results with some compounds exhibiting significant inhibition of oedema, a common inflammation marker (Kumar & Rajput, 2009).
Antimicrobial and Antitumor Activity
Research by Nadia A. Abdelriheem et al. (2015) into pyridine and quinazoline derivatives, including the synthesis of compounds related to 7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one, revealed their potential for antimicrobial and antitumor activities. These studies focus on the structural modification of quinazoline derivatives to explore their biological activity against various pathogens and cancer cell lines, demonstrating the versatility of these compounds in medicinal chemistry (Abdelriheem et al., 2015).
Cytotoxic and Antiproliferative Effects
Another area of research involves the evaluation of quinazoline derivatives for their cytotoxic and antiproliferative effects on human cancer cell lines. A study conducted by Şeyma Cankara Pirol et al. (2014) synthesized novel quinazoline derivatives and assessed their antiproliferative activities against various human cancer cell lines, including liver, breast, and colon carcinoma cells. The study found that certain derivatives, notably those with modifications similar to 7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one, exhibited potent cytotoxic activity, suggesting their potential use in cancer treatment strategies (Pirol et al., 2014).
Anti-Mycobacterium Tuberculosis Properties
Kabelo B. Dilebo et al. (2021) explored the anti-Mycobacterium tuberculosis (Mtb) properties of quinazoline derivatives. Their study synthesized a series of compounds and tested them for their efficacy against the Mtb H37Rv strain, finding some derivatives to display promising MIC90 values. This research highlights the potential of quinazoline derivatives, including those structurally similar to 7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one, in the development of new treatments for tuberculosis (Dilebo et al., 2021).
properties
IUPAC Name |
7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS/c14-8-3-4-10-11(6-8)16-13(19)17(12(10)18)9-2-1-5-15-7-9/h1-7H,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINFIYKNNOAEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24823673 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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